molecular formula C18H16N2O4 B10990297 (3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid

(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid

Cat. No.: B10990297
M. Wt: 324.3 g/mol
InChI Key: QKBULOHTRSRXBQ-UHFFFAOYSA-N
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Description

(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid typically involves the condensation of benzylamine with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones to alcohols or reduce other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Chemistry

In chemistry, (3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structural similarity to other benzodiazepines suggests it may have applications in treating anxiety, insomnia, and other neurological disorders.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and versatility make it a valuable component in various industrial applications, including the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

(3-benzyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group and acetic acid moiety provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

2-(3-benzyl-2,5-dioxo-3,4-dihydro-1,4-benzodiazepin-1-yl)acetic acid

InChI

InChI=1S/C18H16N2O4/c21-16(22)11-20-15-9-5-4-8-13(15)17(23)19-14(18(20)24)10-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,23)(H,21,22)

InChI Key

QKBULOHTRSRXBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C3=CC=CC=C3C(=O)N2)CC(=O)O

Origin of Product

United States

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